molecular formula C8H10BrN B13477191 (5-Bromo-2-methyl-phenyl)-methyl-amine

(5-Bromo-2-methyl-phenyl)-methyl-amine

Cat. No.: B13477191
M. Wt: 200.08 g/mol
InChI Key: DCIICBHFLJQIKA-UHFFFAOYSA-N
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Description

(5-Bromo-2-methyl-phenyl)-methyl-amine: is an organic compound that features a bromine atom, a methyl group, and an amine group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2-methyl-phenyl)-methyl-amine typically involves the bromination of 2-methylphenyl-methyl-amine. The process can be carried out using bromine in the presence of a catalyst such as iron powder. The reaction conditions often include a controlled temperature range to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: (5-Bromo-2-methyl-phenyl)-methyl-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the amine group to an imine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be employed under acidic or neutral conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

  • Substituted derivatives with different functional groups replacing the bromine atom.
  • Oxidized products such as nitroso or nitro derivatives.
  • Reduced products such as imines or dehalogenated compounds.

Scientific Research Applications

Chemistry: (5-Bromo-2-methyl-phenyl)-methyl-amine is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound can be used to study the effects of brominated aromatic amines on cellular processes. It may also serve as a building block for the synthesis of biologically active molecules.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its structural features make it a candidate for drug development targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and dyes. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methyl-phenyl)-methyl-amine involves its interaction with specific molecular targets. The bromine atom and amine group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: (5-Bromo-2-methyl-phenyl)-methyl-amine is unique due to the presence of both a bromine atom and an amine group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

5-bromo-N,2-dimethylaniline

InChI

InChI=1S/C8H10BrN/c1-6-3-4-7(9)5-8(6)10-2/h3-5,10H,1-2H3

InChI Key

DCIICBHFLJQIKA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)NC

Origin of Product

United States

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